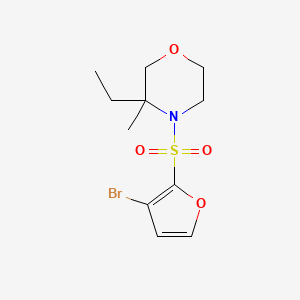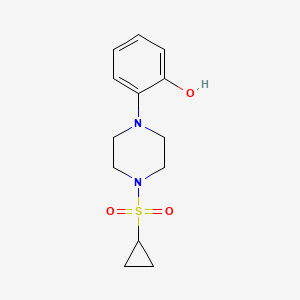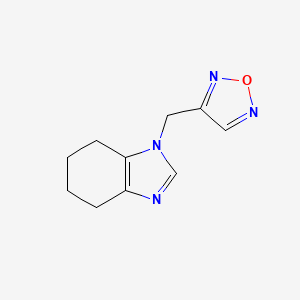![molecular formula C15H18F2NNaO3 B7450210 Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate is a chemical compound that has been widely used in scientific research. It is also known as Difluoromethylornithine or DFMO, and it is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO has been shown to have antiproliferative effects in cancer cells and has been investigated as a potential chemotherapeutic agent.
Wirkmechanismus
DFMO inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, DFMO reduces the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative effects, DFMO has been shown to have anti-inflammatory properties and to modulate the immune system. DFMO has also been investigated for its potential use in the treatment of parasitic infections, such as African sleeping sickness.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for use in laboratory experiments. It is a potent inhibitor of ODC and has been extensively studied, making it a well-characterized compound. However, DFMO can be expensive and difficult to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on DFMO. One area of interest is the development of DFMO analogs that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of DFMO in combination with other chemotherapeutic agents, as it may have synergistic effects. Finally, there is ongoing research into the use of DFMO in the treatment of parasitic infections, particularly African sleeping sickness.
Synthesemethoden
DFMO is synthesized by reacting difluoromethylornithine hydrochloride with sodium hydroxide in water. The resulting sodium salt is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to have antiproliferative effects in a variety of cancer cell lines, including breast, colon, and prostate cancer. DFMO has also been investigated as a chemopreventive agent, as it can inhibit the formation of tumors in animal models.
Eigenschaften
IUPAC Name |
sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3.Na/c1-8(2)6-10(7-13(19)20)15(21)18-12-5-4-11(16)14(17)9(12)3;/h4-5,8,10H,6-7H2,1-3H3,(H,18,21)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDPHRSFCXEFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)NC(=O)C(CC(C)C)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)

![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[(3R)-3-methoxypyrrolidin-1-yl]sulfonyl-1-benzothiophene-2-carboxylic acid](/img/structure/B7450164.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)

![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)

![2-N-cyclopropyl-1-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7450199.png)
![1-[1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7450218.png)
![N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide](/img/structure/B7450222.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7450228.png)
